Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate
CAS No.: 144899-95-6
Cat. No.: VC21083091
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate - 144899-95-6](/images/no_structure.jpg)
Specification
CAS No. | 144899-95-6 |
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Molecular Formula | C10H8FNO2S |
Molecular Weight | 225.24 g/mol |
IUPAC Name | methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Standard InChI Key | WOWVQQVKSSAEDP-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
Canonical SMILES | COC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
Introduction
Chemical Structure and Identification
Structural Characteristics
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate belongs to the benzo[b]thiophene family of compounds, characterized by a benzene ring fused to a thiophene moiety. The compound's structure includes several key functional groups:
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A benzo[b]thiophene core scaffold
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An amino (-NH₂) group at the 3-position
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A fluorine atom at the 4-position
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A methyl carboxylate (-COOCH₃) group at the 2-position
This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns. The benzothiophene core provides aromatic stability while the surrounding functional groups offer sites for chemical modification and interaction .
Nomenclature and Identification
The compound is identified through several key parameters:
Parameter | Information |
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IUPAC Name | Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate |
CAS Number | 144899-95-6 |
Molecular Formula | C₁₀H₈FNO₂S |
Synonyms | 3-Amino-4-Fluoro-Benzo[B]Thiophene-2-Carboxylic Acid Methyl Ester; Methyl 3-Amino-4-Fluoro-1-Benzothiophene-2-Carboxylate |
Physical and Chemical Properties
Electronic and Structural Properties
The compound's unique electronic properties stem from its structural features:
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The thiophene ring contributes to the compound's aromaticity and electron-rich character
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The fluorine substituent, being highly electronegative, influences the electronic distribution across the molecule, potentially enhancing its lipophilicity and biological activity
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The amino group serves as a potential hydrogen bond donor
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The carboxylate function provides sites for further derivatization and can act as a hydrogen bond acceptor
These electronic properties significantly influence the compound's reactivity patterns and potential applications in various chemical and biological contexts.
Synthesis Methods
Transition-Metal-Free One-Pot Synthesis
Recent advancements in synthetic methodologies have facilitated the development of efficient routes to benzo[b]thiophene derivatives, including compounds structurally related to methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate. A notable approach involves transition-metal-free one-pot processes conducted at room temperature.
Research reported in 2023 demonstrated the synthesis of benzo[b]thiophene derivatives through the reaction of 2-fluorobenzonitriles with substituted methanethiols. This methodology offers several advantages:
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High reaction efficiency
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Mild conditions (room temperature processing)
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Simple procedural steps
Optimized Reaction Conditions
The optimization of reaction conditions plays a crucial role in achieving high yields. For related benzo[b]thiophene derivatives, the following conditions have proven effective:
Parameter | Optimized Condition |
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Base | Cs₂CO₃ (3.0 equiv.) |
Solvent | DMSO |
Temperature | Room temperature |
Reaction time | 5-6 hours |
Under these conditions, yields of 74-85% have been reported for related benzo[b]thiophene derivatives, suggesting similar protocols might be applicable for methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate synthesis .
Reaction Mechanism Insights
Based on studies of related compounds, a plausible reaction mechanism for benzo[b]thiophene formation involves nucleophilic aromatic substitution, followed by cyclization via attack on the nitrile group, leading to imine anion formation. Subsequent proton addition and tautomerism results in the final product. This mechanistic understanding provides valuable insights for researchers seeking to synthesize or modify methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate .
Applications and Significance
Role in Organic Synthesis
As an intermediate in organic synthesis, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate serves multiple functions:
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It can act as a building block for more complex heterocyclic systems
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The amino group provides a handle for introducing additional functionality through various coupling reactions
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The methyl ester can undergo hydrolysis, transesterification, or reduction to access different carboxylic acid derivatives
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The fluorine substituent influences reactivity patterns and can participate in directed metallation chemistry
Brand/Reference | Purity | Price Range (€) | Estimated Delivery |
---|---|---|---|
Ref: 10-F021897 | 98.0% | 24.00 - 280.00 | Thu 17 Apr 25 |
Ref: IN-DA001KB2 | 95% | 47.00 - 150.00 | Mon 21 Apr 25 |
Ref: 3D-FM93960 | Min. 95% | - | Discontinued product |
The compound is typically available in various quantities, from 1g to 25g, with pricing scaled accordingly .
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